N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-7-5-12(6-8-13)17-20-14(11-26-17)9-10-19-27(24,25)16-4-2-1-3-15(16)21(22)23/h1-8,11,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVYIJFXJSDVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction with a suitable fluorinated aromatic compound.
Attachment of the Nitrobenzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with a nitrobenzenesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has been investigated for its therapeutic potential due to its ability to interact with various biological targets. The compound's structural features allow it to exhibit significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Research has shown that thiazole derivatives possess notable anti-inflammatory and antitumor properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor growth and reduce inflammation in various experimental models .
Synthetic Chemistry
This compound serves as an important building block in synthetic chemistry. It can be utilized to create more complex molecules through various chemical reactions, enhancing the development of novel compounds with desired biological activities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of several thiazole derivatives against Bacillus subtilis and Aspergillus niger. The results indicated that derivatives bearing nitro and amino substituents exhibited promising activity, suggesting that modifications to the thiazole structure could enhance antibacterial efficacy .
Case Study 2: Anti-tumor Effects
Another investigation focused on the anti-tumor properties of thiazole derivatives, including this compound. The findings revealed that these compounds could effectively inhibit the proliferation of cancer cells in vitro, demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can affect biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Features and Tautomerism
Triazole Derivatives (): Compounds [7–9] from the International Journal of Molecular Sciences (2014) are 1,2,4-triazole-3-thiones with sulfonyl and halogen substituents. Unlike the target compound’s thiazole core, these triazoles exhibit tautomerism between thione and thiol forms. Spectral data (IR, NMR) confirm the dominance of the thione tautomer due to the absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S vibrations (1247–1255 cm⁻¹) .
Sulfonamide Derivatives ():
The ChemComm compound N-(2-(4-fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide shares a sulfonamide group but incorporates a tetramethylpiperidinyloxy moiety. This structural difference may influence solubility and steric hindrance compared to the target compound’s nitrobenzenesulfonamide-thiazole system .
Substituent Effects on Properties
Bioactivity Considerations
Astemizole (): This antihistamine contains a 4-fluorophenyl group and sulfonamide-like linkages but uses a benzimidazole-piperidine scaffold. The target compound’s thiazole and nitro groups may confer distinct receptor-binding profiles, possibly favoring kinase inhibition or antimicrobial activity over histamine antagonism .
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that typically include the formation of thiazole and sulfonamide moieties. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. The compound's structure suggests it may interact with cellular pathways involved in tumor growth. Preliminary studies indicate that modifications in the thiazole and phenyl groups can enhance cytotoxicity against cancer cell lines.
3. Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and biological activity.
- Thiazole Ring : Variations in the thiazole substituents can significantly impact the compound's potency against specific targets, such as enzymes or receptors involved in disease processes.
4. Case Studies
Several studies have focused on similar compounds, providing insights into the biological activity of this compound:
5. Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the molecular mechanisms underlying its biological effects.
- Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
